molecular formula C19H22N6O2 B11461608 4-butyl-7,9-dimethyl-3-phenyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione

4-butyl-7,9-dimethyl-3-phenyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione

Cat. No.: B11461608
M. Wt: 366.4 g/mol
InChI Key: AEQXSZCIILJRAC-UHFFFAOYSA-N
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Description

4-BUTYL-7,9-DIMETHYL-3-PHENYL-1H,4H,6H,7H,8H,9H-[1,2,4]TRIAZINO[4,3-G]PURINE-6,8-DIONE is a complex heterocyclic compound It features a triazino-purine core, which is a fused ring system combining triazine and purine structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BUTYL-7,9-DIMETHYL-3-PHENYL-1H,4H,6H,7H,8H,9H-[1,2,4]TRIAZINO[4,3-G]PURINE-6,8-DIONE typically involves multi-step organic reactions. The process begins with the preparation of the triazine and purine precursors, followed by their fusion under specific conditions. Common reagents used in these reactions include phenylhydrazine, butylamine, and various methylating agents. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for temperature, pressure, and pH control is common to optimize the reaction efficiency and product quality. Purification steps such as recrystallization or chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4-BUTYL-7,9-DIMETHYL-3-PHENYL-1H,4H,6H,7H,8H,9H-[1,2,4]TRIAZINO[4,3-G]PURINE-6,8-DIONE can undergo various chemical reactions, including:

    Reduction: This involves the addition of hydrogen or removal of oxygen, commonly using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

4-BUTYL-7,9-DIMETHYL-3-PHENYL-1H,4H,6H,7H,8H,9H-[1,2,4]TRIAZINO[4,3-G]PURINE-6,8-DIONE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 4-BUTYL-7,9-DIMETHYL-3-PHENYL-1H,4H,6H,7H,8H,9H-[1,2,4]TRIAZINO[4,3-G]PURINE-6,8-DIONE exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, interference with DNA replication, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    4-BUTYL-7,9-DIMETHYL-3-PHENYL-1H-PURINE-6,8-DIONE: Lacks the triazine ring, which may result in different biological activities.

    4-BUTYL-7,9-DIMETHYL-3-PHENYL-1H-TRIAZINE-6,8-DIONE: Lacks the purine ring, affecting its interaction with biological targets.

Uniqueness

The uniqueness of 4-BUTYL-7,9-DIMETHYL-3-PHENYL-1H,4H,6H,7H,8H,9H-[1,2,4]TRIAZINO[4,3-G]PURINE-6,8-DIONE lies in its fused ring system, which combines the properties of both triazine and purine. This structural feature enhances its potential for diverse biological activities and applications in various fields.

Properties

Molecular Formula

C19H22N6O2

Molecular Weight

366.4 g/mol

IUPAC Name

4-butyl-7,9-dimethyl-3-phenyl-1,4-dihydropurino[8,7-c][1,2,4]triazine-6,8-dione

InChI

InChI=1S/C19H22N6O2/c1-4-5-11-13-14(12-9-7-6-8-10-12)21-22-18-20-16-15(25(13)18)17(26)24(3)19(27)23(16)2/h6-10,13H,4-5,11H2,1-3H3,(H,20,22)

InChI Key

AEQXSZCIILJRAC-UHFFFAOYSA-N

Canonical SMILES

CCCCC1C(=NNC2=NC3=C(N12)C(=O)N(C(=O)N3C)C)C4=CC=CC=C4

Origin of Product

United States

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